molecular formula C11H10O3 B196162 7-Ethoxycoumarin CAS No. 31005-02-4

7-Ethoxycoumarin

Cat. No. B196162
CAS RN: 31005-02-4
M. Wt: 190.19 g/mol
InChI Key: LIFAQMGORKPVDH-UHFFFAOYSA-N
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Patent
US08173361B2

Procedure details

Four standards were used: 7-ethoxycoumarin, which was prepared as 1 mg/ml solution in methanol, and 10 μg/ml solutions prepared from the 1 mg/ml solutions in distilled water; the Phase I metabolite of ECOD, 7-hydroxycoumarin (7-HC), which was prepared as a 1 mg/ml solution in 50:50 methanol:water, and 10 μg/ml solutions diluted in distilled water; the Phase II metabolite, 7-HC-glucuronide, which was prepared as a 1 mg/ml solution in 50:50 methanol:water, and subsequently diluted in distilled water to yield a 10 μg/ml solution; and 7-HC-sulphate, prepared as a 1 mg/ml solution in 50:50 methanol:water, and subsequently diluted in distilled water to yield a 10 μg/ml solution. ECOD elutes between 12.919 to 14.647 minutes from the column, while 7-HC elutes at 3.709 to 4.668 minutes. The subsequent breakdown product, 7HC-glucuronide, is retained at 2.265 to 3.947 minutes, and 7HC-sulphate is retained from 10.230 to 12.878 minutes.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
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Type
solvent
Reaction Step Two
Name
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Type
solvent
Reaction Step Three
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solvent
Reaction Step Three
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solvent
Reaction Step Four
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solvent
Reaction Step Four
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Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six
[Compound]
Name
Phase I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
7-HC sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
7HC-glucuronide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
7HC-sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.O[C:14]1C=C2C(C=CC(=O)O2)=C[CH:15]=1.S([O-])([O-])(=O)=O>CO.O>[CH2:14]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Phase I
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Step Nine
Name
7-HC sulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O.S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Step Eleven
Name
7HC-glucuronide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
7HC-sulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a 10 μg/ml solution
CUSTOM
Type
CUSTOM
Details
to yield a 10 μg/ml solution

Outcomes

Product
Details
Reaction Time
4.1885 (± 0.4795) min
Name
Type
product
Smiles
C(C)OC1=CC=C2C=CC(OC2=C1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.